6-Fluorobenzo[D]thiazole
Overview
Description
Synthesis Analysis
The synthesis of 6-Fluorobenzo[d]thiazole derivatives involves various chemical strategies, including conventional and microwave-assisted methods, to achieve desired structural features. For instance, a study by Taşal and Kumalar (2012) on a molecule closely related to 6-Fluorobenzo[d]thiazole demonstrated the use of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to calculate molecular structure and vibrational frequencies, showcasing the synthetic approach's complexity and precision (Taşal & Kumalar, 2012).
Molecular Structure Analysis
The molecular structure of 6-Fluorobenzo[d]thiazole compounds is pivotal in determining their chemical reactivity and physical properties. Spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FT-IR), are employed to compare theoretical and experimental geometries of these compounds. This approach aids in understanding the conformational stability and the impact of fluorine substitution on the molecule's stability and reactivity (Taşal et al., 2012).
Chemical Reactions and Properties
6-Fluorobenzo[d]thiazole exhibits a variety of chemical reactions, influenced by its molecular structure. The introduction of fluorine atoms affects the electron density distribution within the molecule, thereby influencing its chemical reactivity. Studies have shown these compounds undergo various chemical transformations, including reactions with atmospheric pressure plasma jets, demonstrating their reactive nature and potential for chemical modifications (Tanişli et al., 2017).
Physical Properties Analysis
The physical properties of 6-Fluorobenzo[d]thiazole, including solubility, thermal stability, and crystal structure, are crucial for its applications. The introduction of fluorine atoms and other substituents can significantly alter these properties. For instance, the crystal structure analysis provides insights into the intermolecular interactions and packing within the solid state, which are vital for understanding the compound's stability and reactivity (Gündoğdu et al., 2017).
Chemical Properties Analysis
The chemical properties of 6-Fluorobenzo[d]thiazole derivatives, such as acidity, basicity, and photophysical characteristics, are influenced by the fluorine substitution. These properties are pivotal in determining the compound's utility in various applications, including organic electronics and fluorescence-based sensing. The study of electrochemical and photophysical characterization reveals the compound's potential for optoelectronic applications due to its strong fluorescence and reversible electrochromism (Woodward et al., 2017).
Scientific Research Applications
1. Antimicrobial and Antifungal Activity
- Application Summary: 6-Fluorobenzo[D]thiazole has been used in the synthesis of a series of novel 1-[(1R)-1-(6-fluoro-1,3-ben-zothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds have been screened for antibacterial and antifungal activity against a variety of bacterial and fungal strains .
- Methods of Application: The compounds were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .
- Results: Some of the compounds revealed antibacterial and antifungal activity comparable or slightly better to that of chloramphenicol, cefoperazone, and amphotericin B used as medicinal standards .
2. Potential Anticancer and Antiinflammatory Agents
- Application Summary: Novel benzothiazole derivatives have been synthesized as potential anticancer and antiinflammatory agents. These compounds significantly inhibited the proliferation of certain cancer cells, decreased the activity of inflammatory factors IL-6 and TNF-α, and hindered cell migration .
- Methods of Application: The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC). The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
- Results: The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
3. Fluorescent Sensing of Nucleic Acids
- Application Summary: Thiazole Orange, a derivative of 6-Fluorobenzo[D]thiazole, has been used as a universal staining dye in the gel electrophoresis of DNA and RNA .
- Methods of Application: Thiazole Orange binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves .
- Results: This property of Thiazole Orange has led to its increased implementation as a universal staining dye in the gel electrophoresis of DNA and RNA .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSRFMFTXMPTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314799 | |
Record name | 6-Fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[D]thiazole | |
CAS RN |
118220-71-6 | |
Record name | 6-Fluorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118220-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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